![molecular formula C14H12N2O3 B6116540 2-[(4-methylphenyl)amino]-5-nitro-2,4,6-cycloheptatrien-1-one](/img/structure/B6116540.png)
2-[(4-methylphenyl)amino]-5-nitro-2,4,6-cycloheptatrien-1-one
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Description
Scientific Research Applications
Antibacterial Activity
2-[(4-methylphenyl)amino]-5-nitro-2,4,6-cycloheptatrien-1-one: (let’s call it Compound X ) has been investigated for its antibacterial properties. In a study by Thakar et al., Schiff bases derived from 4-acyl-1-phenyl-3-methyl-2-pyrazolin-5-ones and Compound X were synthesized and characterized. These Schiff bases formed complexes with transition metals (Mn, Fe, Co, Ni, and Cu). The octahedral structure of these complexes was suggested based on elemental analysis, magnetic susceptibility, electrical conductance, and spectroscopic data. Importantly, most of these compounds exhibited antibacterial activity, inhibiting the growth of tested organisms .
Medicinal Chemistry: Anticancer Potential
Compound X: has garnered attention in medicinal chemistry due to its potential anticancer activity. Specifically, it has demonstrated significant effects against various cancer cell lines, including breast, lung, and colon cancer. Researchers have explored its mechanism of action and its potential as a lead compound for developing novel anticancer drugs.
Coordination Chemistry
The tautomeric effect of enol and keto forms in 4-acyl-pyrazolones makes them efficient extractants of metal ions. Compound X , being part of this class, can form different types of coordination compounds. Its ability to coordinate with transition metals opens avenues for applications in coordination chemistry, catalysis, and materials science .
Biological and Clinical Reagents
Schiff bases derived from 4-acyl-pyrazolones, including those involving Compound X , are valuable reagents in biological, clinical, and analytical applications. Their diverse coordination modes and stability make them suitable for various research contexts .
properties
IUPAC Name |
2-(4-methylanilino)-5-nitrocyclohepta-2,4,6-trien-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-10-2-4-11(5-3-10)15-13-8-6-12(16(18)19)7-9-14(13)17/h2-9H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHUALIFNSDNBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=CC2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47194484 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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